Pyrazino[2,3-c]pyridazine
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Overview
Description
Pyrazino[2,3-c]pyridazine is a heterocyclic compound that features a fused ring system containing both pyrazine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazino[2,3-c]pyridazine can be synthesized through various methods. One common approach involves the reaction of pyrazine-2,3-dicarboxylic anhydride with hydrazine, which leads to the formation of this compound-5,8-dione . Another method includes the use of aza-Diels-Alder reactions, where 1,2,3-triazines react with 1-propynylamines under neutral conditions to yield 6-aryl-pyridazin-3-amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,3-c]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-5,8-dione, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
Pyrazino[2,3-c]pyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrazino[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced blood pressure or improved glucose metabolism . The exact molecular targets and pathways depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Uniqueness
Pyrazino[2,3-c]pyridazine is unique due to its fused ring system, which combines the properties of both pyrazine and pyridazine. This structural feature enhances its stability and reactivity, making it a valuable compound in medicinal chemistry and other fields .
Properties
CAS No. |
254-96-6 |
---|---|
Molecular Formula |
C6H4N4 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
pyrazino[2,3-c]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-2-9-10-6-5(1)7-3-4-8-6/h1-4H |
InChI Key |
OUFHXMSGJIYFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=NC=CN=C21 |
Origin of Product |
United States |
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